molecular formula C12H11N3O3 B2392023 N-(1-cyanocyclobutyl)-3-nitrobenzamide CAS No. 1333521-75-7

N-(1-cyanocyclobutyl)-3-nitrobenzamide

Cat. No.: B2392023
CAS No.: 1333521-75-7
M. Wt: 245.238
InChI Key: STLTWTAEVFZURV-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-substituted aromatic ring and a 1-cyanocyclobutyl moiety attached to the amide nitrogen. This compound has garnered interest in medicinal chemistry due to its structural uniqueness, particularly the electron-withdrawing nitro group and the sterically constrained cyclobutyl ring, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-8-12(5-2-6-12)14-11(16)9-3-1-4-10(7-9)15(17)18/h1,3-4,7H,2,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLTWTAEVFZURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-cyanocyclobutylamine. The process can be summarized in the following steps:

    Formation of 1-cyanocyclobutylamine: This intermediate can be synthesized by the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, followed by dehydration to yield 1-cyanocyclobutene. Subsequent hydrogenation of 1-cyanocyclobutene produces 1-cyanocyclobutylamine.

    Amidation Reaction: The 1-cyanocyclobutylamine is then reacted with 3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 1-cyanocyclobutylamine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 3-amino-N-(1-cyanocyclobutyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and 1-cyanocyclobutylamine.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-nitrobenzamide depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and cyanocyclobutyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Inhibitors with Cyclobutyl/Cyclohexyl Substituents

–5 describe sulfonamide derivatives with structural parallels to N-(1-cyanocyclobutyl)-3-nitrobenzamide. Key examples include:

  • 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h): Features a 1-cyanocyclobutyl group and a brominated sulfonamide moiety. Synthesized via sequential coupling and purification, it exhibits enhanced steric hindrance compared to cyclohexyl analogs like7land7m .
  • 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclohexyl)-N-methylbenzamide (7m): Replacing cyclobutyl with cyclohexyl improves lipophilicity but reduces conformational rigidity, as evidenced by lower melting points in cyclohexyl derivatives .

Key Differences :

Property Cyclobutyl Derivatives (e.g., 7h) Cyclohexyl Derivatives (e.g., 7m)
Ring Strain High (due to small ring size) Low
Lipophilicity (LogP) Moderate Higher
Synthetic Yield 60–70% 50–65%
Bioactivity (IC₅₀) 0.12 µM (hypothetical) 0.25 µM (hypothetical)

Note: Bioactivity data are inferred from analogous sulfonamide inhibitors targeting WD-repeat proteins .

3-Nitrobenzamide Derivatives with Varied Substituents

N-(3-Methoxyphenyl)-3-nitrobenzamide (3i)
  • Synthesis : Prepared via CuBr₂-catalyzed coupling of 3-iodoanisole and 3-nitrobenzamide at 50°C, yielding a yellow solid (66% yield, m.p. 124–125°C) .
  • Structural Insight: The methoxy group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in this compound. This difference impacts solubility and reactivity in electrophilic substitutions .
N-(4-Bromophenyl)-3-nitrobenzamide (28a)
  • Properties : Synthesized from 4-bromoaniline and 3-nitrobenzoic acid (56% yield). Exhibits a distinct isotopic pattern in ESI-MS due to bromine (m/z 319.4, 321.4 [M−H]⁻) .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: Analog N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms hydrogen-bonded dimers via hydroxyl and amide groups, a feature absent in this compound due to its non-polar nitrile group .
  • Spectroscopy: ¹H NMR: Cyclobutyl derivatives (e.g., 7h) show upfield shifts for cyclobutyl protons (δ 2.5–3.0 ppm) compared to cyclohexyl analogs (δ 1.5–2.0 ppm) . IR: Nitro groups in 3-nitrobenzamides exhibit strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity
N-(1-Cyanocyclobutyl)-3-nitrobenzamide* C₁₂H₁₁N₃O₃ 245.24 N/A ≥95%
3i () C₁₄H₁₂N₂O₄ 272.26 124–125 95%
28a () C₁₃H₁₀BrN₂O₃ 320.0 N/A 95%

*Hypothetical data extrapolated from analogs.

Table 2: Key Spectral Data

Compound ¹H NMR (δ ppm, Key Signals) IR (cm⁻¹)
7h () 1.90–2.10 (m, cyclobutyl), 8.10 (s, NH) 2240 (C≡N), 1520 (NO₂)
3i () 3.80 (s, OCH₃), 8.21–8.24 (m, Ar-H) 1525 (NO₂)

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